molecular formula C22H15NO5 B14942284 N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)acetamide

N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)acetamide

Cat. No.: B14942284
M. Wt: 373.4 g/mol
InChI Key: KOKAQZDQEVMNSG-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)acetamide is a complex organic compound with a molecular formula of C22H16N2O4 and a molecular weight of 372.38 g/mol . This compound is known for its unique structure, which includes an anthracene core with various functional groups attached, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce anthracene derivatives with hydroxyl groups .

Scientific Research Applications

N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydro-1-anthracenyl)acetamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its phenoxy group and acetamide moiety differentiate it from other anthracene derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H15NO5

Molecular Weight

373.4 g/mol

IUPAC Name

N-(4-hydroxy-9,10-dioxo-2-phenoxyanthracen-1-yl)acetamide

InChI

InChI=1S/C22H15NO5/c1-12(24)23-20-17(28-13-7-3-2-4-8-13)11-16(25)18-19(20)22(27)15-10-6-5-9-14(15)21(18)26/h2-11,25H,1H3,(H,23,24)

InChI Key

KOKAQZDQEVMNSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3C2=O)O)OC4=CC=CC=C4

Origin of Product

United States

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